2-chloro-N-(2-chloroethyl)-N-trimethylsilyl-ethanamine
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Overview
Description
2-chloro-N-(2-chloroethyl)-N-trimethylsilyl-ethanamine is a chemical compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and pharmaceutical applications. The compound is characterized by the presence of chloroethyl and trimethylsilyl groups attached to an ethanamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloroethyl)-N-trimethylsilyl-ethanamine typically involves the reaction of diethanolamine with thionyl chloride. The reaction is carried out in chloroform at temperatures below 0°C to ensure the stability of the intermediate products . The resulting product is then treated with trimethylsilyl chloride to introduce the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and controlled environments ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-chloroethyl)-N-trimethylsilyl-ethanamine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles such as thiourea and thiosulfate.
Cyclization Reactions: The compound can form aziridinium ions, which are intermediates in various cyclization reactions.
Common Reagents and Conditions
Nucleophiles: Thiourea, thiosulfate, and ammonia are commonly used nucleophiles.
Solvents: Aqueous solutions and organic solvents like chloroform are used depending on the reaction type.
Temperature: Reactions are typically carried out at low temperatures to stabilize intermediates.
Major Products
Disubstituted Products: Formed when strong nucleophiles react with the compound.
Aziridinium Ions: Intermediate products that can further react to form cyclic compounds.
Scientific Research Applications
2-chloro-N-(2-chloroethyl)-N-trimethylsilyl-ethanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential genotoxic effects and interactions with DNA.
Medicine: Investigated for its potential use in chemotherapy due to its alkylating properties.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through alkylation. It binds to DNA, forming cross-links that prevent DNA replication and transcription. This mechanism is similar to other nitrogen mustards, which are known for their use in chemotherapy . The molecular targets include the N7 nitrogen on the DNA base guanine .
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)amine: Another nitrogen mustard with similar alkylating properties.
N,N-bis(2-chloroethyl)methylamine: A related compound with similar chemical behavior.
Uniqueness
2-chloro-N-(2-chloroethyl)-N-trimethylsilyl-ethanamine is unique due to the presence of the trimethylsilyl group, which can influence its reactivity and solubility. This makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
CAS No. |
82475-57-8 |
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Molecular Formula |
C7H17Cl2NSi |
Molecular Weight |
214.20 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-trimethylsilylethanamine |
InChI |
InChI=1S/C7H17Cl2NSi/c1-11(2,3)10(6-4-8)7-5-9/h4-7H2,1-3H3 |
InChI Key |
LREGBYAVKWWAIK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N(CCCl)CCCl |
Origin of Product |
United States |
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